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molecular formula C8H18NO5P B8358115 N-(3-diethoxyphosphorylpropyl)-N-hydroxy-formamide

N-(3-diethoxyphosphorylpropyl)-N-hydroxy-formamide

Cat. No. B8358115
M. Wt: 239.21 g/mol
InChI Key: YJZRNHAEJAYEAH-UHFFFAOYSA-N
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Patent
US04182758

Procedure details

To a solution of diethyl 3-(N-hydroxyamino)propylphosphonate (2.80 g.) in chloroform (30 ml.) was added dropwise a mixture of acetic anhydride (2.04 g.) and formic acid (1.38 g.), which was prepared in the same manner as that of Example (31), under ice-cooling with stirring. The reaction mixture was stirred for half an hour at 0°-5° C. and for additional an hour at ambient temperature, and then evaporated to dryness under reduced pressure to give an oily residue, which was dissolved in a mixture of methanol (15 ml.) and water (5 ml.), adjusted to pH 8 with 1N aqueous sodium hydroxide solution and stirred for 1.5 hours at ambient temperature. The methanol was distilled off from this solution under reduced pressure to give an aqueous solution, which was adjusted to pH 5 with 10% hydrochloric acid and extracted with chloroform (once with 30 ml. portion and three times with 10 ml. portions). These combined extracts were dried over magnesium sulfate and evaporated to dryness under reduced pressure to give crude diethyl 3-(N-formyl-N-hydroxyamino)propylphosphonate (2.89 g.), which was passed through a column packed with silica gel (60 g.). The column was eluted with a mixture of chloroform and methanol (25:1 by volume), and the fractions containing an object compound were collected and evaporated to dryness under reduced pressure to give the same pure object compound (1.71 g.).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step Two
Quantity
1.38 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][NH:2][CH2:3][CH2:4][CH2:5][P:6](=[O:13])([O:10][CH2:11][CH3:12])[O:7][CH2:8][CH3:9].[C:14](OC(=O)C)(=[O:16])C.[OH-].[Na+].Cl>C(Cl)(Cl)Cl.CO.O.C(O)=O>[CH:14]([N:2]([CH2:3][CH2:4][CH2:5][P:6](=[O:13])([O:10][CH2:11][CH3:12])[O:7][CH2:8][CH3:9])[OH:1])=[O:16] |f:2.3|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
ONCCCP(OCC)(OCC)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
2.04 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
1.38 g
Type
solvent
Smiles
C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared in the same manner as that of Example (31)
TEMPERATURE
Type
TEMPERATURE
Details
under ice-cooling
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for half an hour at 0°-5° C. and for additional an hour at ambient temperature
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oily residue, which
STIRRING
Type
STIRRING
Details
stirred for 1.5 hours at ambient temperature
Duration
1.5 h
DISTILLATION
Type
DISTILLATION
Details
The methanol was distilled off from this solution under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an aqueous solution, which
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (once with 30 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
These combined extracts were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(=O)N(O)CCCP(OCC)(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.89 g
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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